molecular formula C8H17Cl2N3O B7970990 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate

Cat. No.: B7970990
M. Wt: 242.14 g/mol
InChI Key: IACSYRJJZARJNC-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate is a chemical compound with the molecular formula C8H17Cl2N3O and a molecular weight of 242.15 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring attached to a piperidine ring, and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate typically involves the cyclocondensation reaction of hydrazine derivatives with acetylenic ketones . This reaction is catalyzed by palladium under ambient pressure and involves the use of an aryl iodide . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate involves its interaction with specific molecular targets. For instance, it has been shown to form hydrogen bonds with co-factors like NADPH and amino acid residues such as Tyr194 . These interactions are crucial for its biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate is unique due to its specific pyrazole-piperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(1H-pyrazol-5-yl)piperidine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH.H2O/c1-4-9-5-2-7(1)8-3-6-10-11-8;;;/h3,6-7,9H,1-2,4-5H2,(H,10,11);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACSYRJJZARJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=NN2.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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